Nivalenol 13C15

Übersicht

Beschreibung

13C15-Nivalenol is an isotopically labeled derivative of Nivalenol, a type B trichothecene mycotoxin produced by Fusarium species . This compound is primarily used as an internal standard for the quantification of Nivalenol in various analytical applications . Nivalenol itself is a fungal metabolite found in agricultural products and is known for its toxic effects on the immune system, causing symptoms such as emesis, growth retardation, and reproductive disorders .

Wirkmechanismus

Target of Action

Nivalenol 13C15, also known as Nivalenol-13C15, is a mycotoxin of the trichothecene group . It primarily targets the NF-κB pathway , which plays a crucial role in regulating the immune response to infection .

Mode of Action

This compound interacts with its targets and causes changes in several biological pathways . The most well-known and probably the most important of these is the NF-κB pathway . It also induces cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway .

Biochemical Pathways

This compound affects the NF-κB pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens . Downstream effects of this interaction can lead to changes in immune response, inflammation, and cell survival .

Pharmacokinetics

It is known that the compound is frequently found in cereal and cereal-based goods , suggesting that it can be absorbed through dietary intake.

Result of Action

The action of this compound results in a range of effects at the molecular and cellular level. It has strong cytotoxicity , and can induce cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a haematotoxic/myelotoxic effect .

Action Environment

The action of this compound is influenced by environmental factors. It is produced by fungi of the Fusarium species, which are prevalent in the temperate regions of the northern hemisphere . These fungi invade and grow on crops, and may produce this compound under moist and cool conditions . The compound is frequently found in cereal and cereal-based goods , indicating that its action, efficacy, and stability can be influenced by factors such as crop cultivation practices and post-harvest handling and management .

Biochemische Analyse

Biochemical Properties

Nivalenol 13C15 interacts with various biomolecules, primarily through caspase-dependent mechanisms and the intrinsic apoptotic pathway . It induces cell death and affects the immune system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces cell death, particularly in tissues with increased levels of cellular proliferation, such as intestinal epithelial cells . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a hematotoxic/myelotoxic effect .

Molecular Mechanism

The molecular mechanism of this compound involves inducing cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It binds to biomolecules and influences their function, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It is lethal to mice at a dose of 6.9 mg/kg . At doses of 5, 10, and 15 mg/kg, it induces thymic, splenic, and Peyer’s patch cell apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 13C15-Nivalenol involves the incorporation of 13C isotopes into the Nivalenol molecule. This is typically achieved through a series of synthetic steps that introduce the 13C-labeled carbon atoms into the desired positions within the molecule . The specific reaction conditions and reagents used in these steps can vary, but they generally involve the use of 13C-labeled precursors and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of 13C15-Nivalenol is carried out using advanced synthetic techniques that ensure high purity and yield. The process involves the use of specialized equipment and reagents to achieve the desired isotopic labeling. The final product is typically formulated as a solution in acetonitrile to facilitate its use in analytical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

13C15-Nivalenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden häufig verwendet, um die Verbindung für bestimmte analytische oder Forschungszwecke zu modifizieren .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 13C15-Nivalenol verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionsbedingungen können je nach dem gewünschten Ergebnis variieren, aber sie beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von 13C15-Nivalenol gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen deoxygenierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

1.1. Internal Standard in Mass Spectrometry

Nivalenol 13C15 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its incorporation helps to correct for matrix effects and enhances the accuracy of quantitative analyses of nivalenol in complex food matrices. Studies have demonstrated that using this compound significantly improves recovery rates during sample preparation, yielding results that closely align with theoretical values. For instance, a study reported a recovery of 101±2.4% when using this compound as an internal standard compared to only 76±1.9% without it .

| Parameter | With this compound | Without this compound |

|---|---|---|

| Recovery (%) | 101±2.4 | 76±1.9 |

| Correlation Coefficient (R²) | 0.9977 | 0.9974 |

1.2. Method Validation

The validation of analytical methods for detecting nivalenol has been standardized across multiple laboratories internationally. A collaborative study involving 15 participants from various countries confirmed the reliability of LC-MS/MS methods for simultaneous determination of nivalenol and other trichothecenes in wheat and related products . The use of this compound as an internal standard was crucial for ensuring the accuracy and precision of these methods.

2.1. Health Risks Assessment

Research on nivalenol has highlighted its immunotoxicity and potential hematotoxic effects, particularly concerning white blood cell counts in animal studies . Understanding these toxicological profiles is essential for establishing safety regulations regarding nivalenol levels in food products.

2.2. Impact on Animal Health

Studies have shown that exposure to nivalenol can lead to adverse health effects in livestock, including reduced feed intake and impaired immune function . The application of this compound in toxicological studies allows researchers to trace the metabolic pathways and biological impacts of nivalenol more effectively.

3.1. Mycotoxin Detection in Corn-Based Products

A comprehensive study developed a quantitative LC-MS/MS method for detecting multiple mycotoxins, including nivalenol, in corn-based animal feeds . The study utilized this compound to improve the accuracy of measurements across various concentrations, demonstrating its effectiveness in real-world applications.

3.2. Collaborative Method Validation Study

A significant collaborative effort validated an analytical method for detecting trichothecenes, including nivalenol, across different cereal products . This study underscored the importance of using stable isotope-labeled compounds like this compound to ensure consistent results across diverse laboratories.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Deoxynivalenol: Ein weiteres Typ-B-Trichothecen-Mykotoxin, das von Fusarium-Arten produziert wird.

Fusarenon-X: Ein verwandtes Trichothecen-Mykotoxin mit ähnlichen toxikologischen Eigenschaften.

Einzigartigkeit

13C15-Nivalenol ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Quantifizierung und Verfolgung in analytischen Anwendungen ermöglicht . Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Messung des Nivalenol-Spiegels entscheidend ist .

Biologische Aktivität

Nivalenol (NIV) is a mycotoxin produced by various species of the Fusarium fungus, primarily Fusarium graminearum. The compound Nivalenol 13C15 is a stable isotope-labeled version of this mycotoxin, utilized in research for analytical purposes. This article focuses on the biological activity of this compound, highlighting its effects on health, mechanisms of toxicity, and relevant research findings.

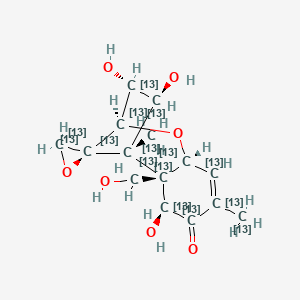

Chemical Structure and Properties

Nivalenol is classified as a type B trichothecene, characterized by its complex molecular structure, which includes a tricyclic core with multiple hydroxyl and carbonyl groups. The isotopic labeling with carbon-13 in this compound allows for enhanced detection and quantification in analytical chemistry, particularly in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O7 |

| Molecular Weight | 304.32 g/mol |

| CAS Number | 911392-40-0 |

| Isotope Composition | Fully labeled with 13C |

Toxicological Effects

Nivalenol exhibits several toxicological effects that can impact human and animal health:

- Immunotoxicity : Studies have shown that NIV can suppress immune function, leading to increased susceptibility to infections .

- Hematotoxicity : It has been associated with hematological disorders, including effects on red and white blood cell counts .

- Gastrointestinal Effects : NIV is known to cause emesis (vomiting) and anorexia upon exposure .

- Growth Retardation : In animal studies, exposure to NIV has resulted in reduced growth rates .

The biological activity of Nivalenol is primarily mediated through its interaction with cellular pathways:

- Protein Synthesis Inhibition : NIV disrupts protein synthesis by interfering with ribosomal function, similar to other trichothecenes .

- Cell Signaling Pathways : It can activate stress response pathways leading to apoptosis in lymphocytes and other immune cells .

Case Studies

- In Vitro Rumen Simulation : Research demonstrated that the degradation of NIV in rumen fluid was affected by pH levels. Lower pH resulted in slower degradation rates, indicating that environmental conditions can influence the bioavailability of mycotoxins .

- Contamination Studies : A study validated methods for detecting NIV in food products, revealing contamination levels ranging from 27.7 to 378 μg/kg in wheat products. The findings highlighted the importance of monitoring mycotoxin levels in food safety regulations .

Table 2: Summary of Toxicity Studies on Nivalenol

Analytical Methods

The detection and quantification of this compound are critical for understanding its biological effects. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Table 3: Analytical Method Validation Results

| Mycotoxin | Mean Concentration (µg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Nivalenol | 194.1 | 78 | 5.8 |

| Deoxynivalenol | 189.4 | n.a. | 11 |

Eigenschaften

IUPAC Name |

(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-WFPUMLOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-40-0 | |

| Record name | 911392-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.